molecular formula C15H13N3O3 B12922894 1-Methoxy-N-methyl-7-nitroacridin-9-amine CAS No. 61299-56-7

1-Methoxy-N-methyl-7-nitroacridin-9-amine

Cat. No.: B12922894
CAS No.: 61299-56-7
M. Wt: 283.28 g/mol
InChI Key: JDWOXJZRIVXADF-UHFFFAOYSA-N
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Properties

CAS No.

61299-56-7

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

1-methoxy-N-methyl-7-nitroacridin-9-amine

InChI

InChI=1S/C15H13N3O3/c1-16-15-10-8-9(18(19)20)6-7-11(10)17-12-4-3-5-13(21-2)14(12)15/h3-8H,1-2H3,(H,16,17)

InChI Key

JDWOXJZRIVXADF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC3=C1C(=CC=C3)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methoxy-N-methyl-7-nitroacridin-9-amine typically involves the nitration of acridine derivatives followed by methylation and methoxylation reactions. The specific synthetic routes and reaction conditions can vary, but a common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methoxy-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-Cancer Applications

Acridine derivatives, including 1-Methoxy-N-methyl-7-nitroacridin-9-amine, have been extensively studied for their anti-cancer properties. The following table summarizes key findings related to acridine compounds and their biological activities:

CompoundBiological ActivityReference
9-aminoacridineAnti-leukaemic activity; induces apoptosis
9-anilinoacridinesInhibitory effects on cancer cell proliferation
Novel acridine derivativesTargeting telomerase and G-quadruplex DNA structures
9-aminoacridine carboxamideDNA-targeted intercalator with anti-cancer efficacy

Anti-Malarial Activity

In addition to their anti-cancer properties, acridine derivatives have demonstrated significant anti-malarial activity. 9-aminoacridine and its derivatives have been tested against Plasmodium falciparum strains, showing promising results against both chloroquine-sensitive and resistant strains .

Research Findings

The anti-malarial efficacy of these compounds is attributed to their ability to disrupt the parasite's metabolism and induce oxidative stress within the cells. Studies also suggest that acridine compounds can enhance the effects of existing antimalarial drugs, providing a potential avenue for combination therapies .

Fluorescent Probes in Biological Studies

Acridine derivatives are increasingly being utilized as fluorescent probes due to their unique photophysical properties. The compound this compound has been explored for its application in fluorescence resonance energy transfer (FRET) systems .

Applications in Protein Studies

The incorporation of acridine derivatives into protein studies allows researchers to visualize interactions at the molecular level. For instance, amino-acid-modified acridines can serve as effective FRET partners for studying protein conformational changes and dynamics .

Summary of Key Findings

The following table summarizes the applications of this compound and related acridine compounds:

Application AreaKey Findings
Anti-CancerInduces apoptosis; inhibits topoisomerase II; effective against various cancer cell lines
Anti-MalarialEffective against chloroquine-sensitive and resistant Plasmodium falciparum strains
Fluorescent ProbesUseful in FRET systems for studying protein interactions

Case Studies

Several case studies highlight the effectiveness of acridine derivatives:

  • Breast Cancer Treatment : A study demonstrated that a series of acridine-based compounds exhibited potent anti-proliferative activity against MCF-7 breast cancer cells, suggesting their potential use in chemotherapy regimens .
  • Anti-Malarial Efficacy : Research involving 9-aminoacridine showed significant cytotoxic effects against Plasmodium falciparum, indicating its potential as a lead compound for new antimalarial therapies .
  • Fluorescent Labeling : Acridines have been successfully employed as fluorescent labels in live-cell imaging studies, providing insights into cellular processes and interactions at unprecedented resolutions .

Mechanism of Action

The mechanism of action of 1-Methoxy-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA, disrupting the replication and transcription processes. This intercalation leads to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. The compound’s nitro group also contributes to its cytotoxic effects by generating reactive oxygen species (ROS) that cause oxidative damage to cellular components .

Comparison with Similar Compounds

1-Methoxy-N-methyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern on the acridine ring. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and substitution patterns, which can influence their biological activities and therapeutic potential.

Biological Activity

1-Methoxy-N-methyl-7-nitroacridin-9-amine, also known as 1-Methoxy-7-nitroacridine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the acridine family, which is known for its potential therapeutic applications, particularly in anticancer and antimicrobial research.

  • Molecular Formula : C15H14N2O3
  • Molecular Weight : 270.28 g/mol
  • CAS Number : 61299-56-7

Biological Activity

This compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that acridine derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes. This mechanism is crucial for their anticancer effects .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent .

The primary mechanism of action for this compound involves its ability to intercalate into DNA. This intercalation inhibits the action of topoisomerases, enzymes essential for DNA replication and transcription. The nitro group in the compound may also contribute to its biological activity by generating reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy :
    • A study reported that acridine derivatives, including this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound was noted for its ability to induce apoptosis in cancer cell lines through DNA intercalation .
  • Antimicrobial Activity :
    • Research highlighted the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Mechanistic Studies :
    • Spectroscopic analyses revealed that the compound binds to DNA with high affinity, which correlates with its observed biological activities. Calorimetric studies further supported these findings by demonstrating significant changes in thermal stability upon binding .

Data Table: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AntitumorMTT AssayIC50 = 15 µM
AntimicrobialDisk Diffusion MethodMIC = 32 µg/mL (E. coli)
DNA IntercalationUV/Vis SpectroscopyBinding constant = 2.5 x 10^6 M^-1

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